molecular formula C16H14O4 B1345563 Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate CAS No. 55676-77-2

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B1345563
CAS No.: 55676-77-2
M. Wt: 270.28 g/mol
InChI Key: PPOLWSVBCNDIAF-UHFFFAOYSA-N
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Description

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two carboxylate groups (dimethyl esters) attached at the 2 and 4' positions

Synthetic Routes and Reaction Conditions:

  • Direct Esterification: The compound can be synthesized through the direct esterification of [1,1'-biphenyl]-2,4'-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of biphenyl with chloroformate esters followed by methanolysis to form the dimethyl ester.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxylated biphenyls.

  • Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

  • Substitution: Substitution reactions at the biphenyl core can introduce different functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated biphenyls, biphenylquinones.

  • Reduction Products: Biphenyl diols, biphenyl alcohols.

  • Substitution Products: Halogenated biphenyls, alkylated biphenyls.

Scientific Research Applications

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various biphenyl derivatives, which are used in organic synthesis and materials science.

  • Biology: The compound is used in biological studies to investigate the effects of biphenyl compounds on cellular processes and enzyme activities.

  • Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is unique in its structure and reactivity compared to other biphenyl derivatives. Some similar compounds include:

  • Biphenyl-2,2',6,6'-tetracarboxylic acid: This compound has four carboxylate groups, leading to different chemical properties and applications.

  • Biphenyl-2,2',6,6'-tetracarboxylic acid dimethyl ester: Similar to the compound but with additional ester groups.

  • Biphenyl-2,2',6,6'-tetracarboxylic acid diethyl ester: Another ester derivative with different solubility and reactivity profiles.

Properties

IUPAC Name

methyl 2-(4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLWSVBCNDIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069039
Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55676-77-2
Record name 2,4′-Dimethyl [1,1′-biphenyl]-2,4′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55676-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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